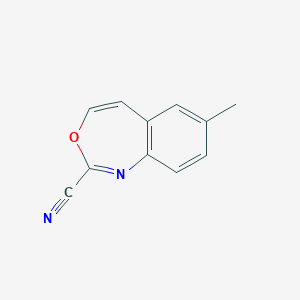

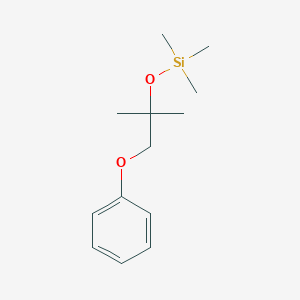

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane, also known as TMS, is a silicon-based compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMS is a colorless and odorless liquid that is soluble in organic solvents and water. It is primarily used as a coupling agent in the production of various materials, including adhesives, coatings, and plastics.

Scientific Research Applications

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been extensively studied for its potential applications in various scientific fields, including materials science, chemistry, and biology. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is used as a coupling agent to improve the adhesion between different materials. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has also been used as a surface modifier to improve the hydrophobicity and oleophobicity of surfaces. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is used as a reagent in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been studied for its potential therapeutic applications, including as an anticancer agent and as a drug delivery vehicle.

Mechanism of Action

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is a silicon-based compound that can interact with various organic and inorganic materials through its silane functional group. The mechanism of action of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane depends on its application. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane acts as a coupling agent by forming covalent bonds between different materials. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can act as a nucleophile in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can interact with cell membranes and proteins, leading to changes in cellular function.

Biochemical and Physiological Effects:

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can cause skin and eye irritation and should be handled with care. In biological systems, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has also been studied for its potential as a drug delivery vehicle, as it can interact with cell membranes and improve the uptake of drugs into cells.

Advantages and Limitations for Lab Experiments

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has several advantages for use in lab experiments, including its low toxicity, high purity, and versatility. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a coupling agent, surface modifier, and reagent in various reactions. However, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be expensive and difficult to handle due to its reactive nature. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane also requires specialized equipment and techniques for synthesis and purification.

Future Directions

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has several potential future directions for scientific research. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a coupling agent to improve the adhesion between different materials. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can also be used as a surface modifier to improve the hydrophobicity and oleophobicity of surfaces. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a reagent in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be studied for its potential therapeutic applications, including as an anticancer agent and as a drug delivery vehicle. Further research is needed to explore the full potential of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane in these areas.

Synthesis Methods

The synthesis of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane involves the reaction of 2-methyl-1-phenoxypropan-2-ol with trimethylchlorosilane in the presence of a base catalyst. The reaction produces Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane and hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere at room temperature and takes several hours to complete. The purity of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be improved through distillation and purification techniques.

properties

CAS RN |

16654-59-4 |

|---|---|

Product Name |

Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane |

Molecular Formula |

C13H22O2Si |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,15-16(3,4)5)11-14-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |

InChI Key |

WRSVZLOALAEXCR-UHFFFAOYSA-N |

SMILES |

CC(C)(COC1=CC=CC=C1)O[Si](C)(C)C |

Canonical SMILES |

CC(C)(COC1=CC=CC=C1)O[Si](C)(C)C |

synonyms |

(1,1-Dimethyl-2-phenoxyethoxy)trimethylsilane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

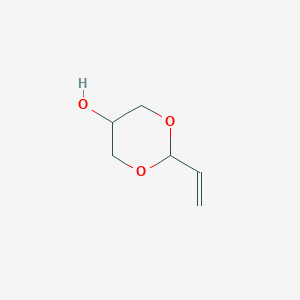

![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)

![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)